molecular formula C19H21N3O4 B12282827 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

Cat. No.: B12282827
M. Wt: 355.4 g/mol
InChI Key: YWAUXOPEVVJCGD-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is a significant chemical intermediate in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2/neu) [https://pubchem.ncbi.nlm.nih.gov/compound/208916]. Lapatinib is a well-established cancer therapeutic used in research and clinical settings for the treatment of certain advanced breast cancers. As an intermediate, this compound contains the core quinazoline structure and critical substituents necessary for developing molecules that inhibit specific kinase signaling pathways. Researchers utilize this chemical to study and develop novel kinase inhibitors, explore structure-activity relationships (SAR), and for the analytical standard preparation and impurity profiling in the quality control of drug substances. This product is intended for research purposes by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)

InChI Key

YWAUXOPEVVJCGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

This method involves cyclizing anthranilic acid derivatives with formamide or urea under acidic conditions. For example, 3,4,5-trimethoxyanthranilic acid reacts with formamide in the presence of polyphosphoric acid (PPA) at 150–160°C to yield 6,7,8-trimethoxyquinazolin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the carbonyl group at position 4 to a chloro substituent, creating 4-chloro-6,7,8-trimethoxyquinazoline.

Key reaction parameters:

  • Temperature: 150–160°C (cyclization)
  • Catalyst: PPA or concentrated HCl
  • Chlorination agent: POCl₃ (excess, reflux)
  • Typical yield: 65–72%

Nitration-Reduction Pathways

Alternative routes begin with nitration of 3,4,5-trimethoxyacetophenone, followed by reduction and cyclization. For instance:

  • Nitration at position 2 using nitric acid/sulfuric acid mixture (yield: 85%)
  • Catalytic hydrogenation (H₂/Pd-C) to reduce nitro to amine
  • Cyclization with triethyl orthoformate to form quinazoline

This method offers better regioselectivity but requires stringent control over nitration conditions to prevent over-nitration.

N-Alkylation with 4-Methoxybenzylamine

Introducing the 4-methoxybenzylamine substituent occurs via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Reaction

4-Chloro-6,7,8-trimethoxyquinazoline reacts with 4-methoxybenzylamine in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C).

Optimized conditions:

  • Solvent: DMF
  • Temperature: 90°C
  • Base: K₂CO₃ (2.5 equiv)
  • Reaction time: 12–18 hours
  • Yield: 68–75%

The reaction mechanism proceeds through a Meisenheimer complex, with methoxy groups at positions 6,7,8 activating the quinazoline ring toward nucleophilic attack.

Palladium-Catalyzed Amination

For substrates with reduced reactivity, Pd-based catalysts enable coupling under milder conditions:

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Solvent Toluene
Temperature 80°C
Time 8 hours
Yield 82%

This method minimizes side reactions but increases cost due to catalyst requirements.

Critical Intermediate: 4-Methoxybenzylamine Synthesis

The quality of 4-methoxybenzylamine directly impacts final product purity. Three synthetic routes are prevalent:

Reductive Amination of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol:

$$ \text{4-MeO-C₆H₄-CHO + NH₄OAc + NaBH₃CN → 4-MeO-C₆H₄-CH₂NH₂} $$

  • Yield: 89%
  • Purity: >97% (GC-MS)

Gabriel Synthesis

Phthalimide protection followed by alkylation and deprotection:

  • 4-Methoxybenzyl bromide + potassium phthalimide → N-(4-methoxybenzyl)phthalimide
  • Hydrazinolysis → free amine
  • Total yield: 76%
  • Advantage: Avoids over-alkylation

Borane Reduction of Nitriles

4-Methoxybenzonitrile reduced using BH₃-THF complex:

$$ \text{4-MeO-C₆H₄-CN + BH₃ → 4-MeO-C₆H₄-CH₂NH₂} $$

  • Reaction time: 6 hours
  • Yield: 81%

Comparative Analysis of Synthetic Routes

The table below evaluates three representative protocols:

Method Overall Yield Purity (%) Cost Index Scalability
Cyclocondensation + SNAr 52% 98.5 1.0 Industrial
Nitration + Pd catalysis 67% 99.2 3.8 Lab-scale
Reductive amination 73% 97.8 2.1 Pilot plant

Cost index normalized to cyclocondensation method

Key findings:

  • Pd-catalyzed methods offer higher yields but are cost-prohibitive for large-scale production.
  • Reductive amination balances yield and cost but requires rigorous purification.
  • Traditional SNAr remains the most scalable approach despite moderate yields.

Purification and Characterization

Final product purification typically employs:

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
  • Recrystallization : Ethanol/water (4:1) at 0°C
  • HPLC : C18 column, acetonitrile/water (55:45), 1 mL/min

Critical characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.82–3.85 (m, 9H, 3×OCH₃), 4.65 (d, J=5.6 Hz, 2H, CH₂), 6.86 (d, J=8.4 Hz, 2H, ArH), 7.24 (d, J=8.4 Hz, 2H, ArH), 7.92 (s, 1H, NH), 8.45 (s, 1H, quinazoline H).
  • HRMS : m/z calcd for C₁₉H₂₁N₃O₄ [M+H]⁺: 355.1529, found: 355.1532.

Challenges and Optimization Opportunities

  • Regioselectivity in quinazoline formation : Competing cyclization pathways can generate 5-methoxy isomers. Microwave-assisted synthesis (100W, 140°C) reduces isomer formation from 18% to <5%.
  • Amination side reactions : Over-alkylation produces bis-quinazoline byproducts. Using bulky bases (e.g., DBU) instead of K₂CO₃ decreases dimerization from 15% to 3%.
  • Solvent effects : Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction homogeneity and facilitates workup.

Chemical Reactions Analysis

Potential Derivatization Reactions

While specific data on post-synthesis reactions is limited in the provided sources, the compound’s structure suggests susceptibility to the following transformations:

Acylation of the Amino Group

The primary amine at position 4 could undergo acylation with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction would involve:

  • Reagents : Acyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).

  • Product : N-Acylated derivative with modified biological activity.

Electrophilic Aromatic Substitution

The methoxy groups at positions 6, 7, and 8 are strong electron donors, activating the aromatic ring for electrophilic substitution (e.g., nitration, sulfonation). For example:

  • Reagents : Nitric acid, sulfuric acid.

  • Conditions : Acidic medium, controlled temperature.

  • Product : Nitro-substituted derivatives.

Alkylation of the Amino Group

The amine group may undergo alkylation with alkyl halides (e.g., methyl iodide) to form secondary amines:

  • Reagents : Alkyl halide, base (e.g., sodium hydride), solvent (e.g., THF).

  • Product : N-Alkylated quinazolinamine derivatives.

Biological Activity Correlation

While the focus is on chemical reactivity, preliminary studies highlight that structural modifications (e.g., methoxy substitution patterns) influence biological activity. For example, related quinazoline derivatives exhibit anticancer properties via apoptosis induction and kinase inhibition .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine exhibits significant anticancer properties. Its mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Inhibition of Cell Proliferation : It effectively halts the growth of cancer cells by interfering with critical cellular processes.

Research has highlighted its efficacy against specific types of cancer cells, suggesting that the compound could serve as a lead compound for drug development targeting tumorigenesis pathways .

Derivatization Potential

The structural characteristics of this compound allow for further derivatization to explore enhanced biological properties or specificity towards certain cancer types. This flexibility makes it a valuable candidate for pharmaceutical research .

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine against several cancer cell lines. Results indicated:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of proliferation

The study concluded that the compound's unique structure contributes to its potent anticancer activity, warranting further investigation into its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine have been assessed for antimicrobial activity. A comparative analysis indicated:

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
Compound A18
Compound B22
6,7,8-trimethoxy...20

These findings suggest that modifications to the quinazoline core can yield compounds with significant antimicrobial properties alongside anticancer effects .

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The compound’s methoxy groups enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Boiling Point (°C)
6,7,8-Trimethoxy-N-[(4-methoxyphenyl)methyl]-4-quinazolinamine 150450-03-6 C₁₉H₂₁N₃O₄ 355.39 6,7,8-OCH₃; 4-(4-OCH₃-benzyl) ~6.0* N/A
6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]-4-quinazolinamine 167410-63-1 C₁₈H₁₉N₃O₃ 325.36 6,7-OCH₃; 4-(4-OCH₃-benzyl) 5.96 498.3 ± 40.0
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine N/A C₂₂H₃₂N₆O₂ 412.54 6,7-OCH₃; 2-pyrrolidinyl; N-pyrrolidinyl N/A N/A
N-4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine N/A C₁₆H₁₂ClF₃N₄O 368.74 7-OCH₃; 4-Cl; 3-CF₃ N/A N/A

Notes:

  • *Predicted pKa for the main compound is estimated based on the 6,7-dimethoxy analog .
  • The 6,7-dimethoxy analog (CAS 167410-63-1) has a lower molecular weight due to the absence of the 8-OCH₃ group and exhibits a boiling point of ~498°C .
  • The trifluoromethyl derivative () incorporates electron-withdrawing groups, altering electronic properties compared to methoxy-substituted analogs .

Research Findings

  • 6,7-Dimethoxy-N-(4-methoxybenzyl)quinazolin-4-amine (CAS 167410-63-1) demonstrated moderate cytotoxicity in cancer cell lines (IC₅₀ ~10 µM), while the trimethoxy analog is hypothesized to exhibit enhanced activity due to improved electron-donating effects .
  • 6,7-Dimethoxy-2-pyrrolidinylquinazoline () showed selective inhibition of lysine-specific demethylase 1 (LSD1) at nanomolar concentrations, highlighting the role of substituents in target specificity .

Biological Activity

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is a compound belonging to the quinazoline derivatives, characterized by its multiple methoxy substitutions and a unique structural configuration. This compound has garnered attention due to its potential biological activities , particularly in the realm of cancer treatment and other therapeutic applications.

Structural Characteristics

The molecular formula of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is C19H21N3O4C_{19}H_{21}N_{3}O_{4} with a molecular weight of 355.4 g/mol. Its structure includes a quinazolinamine core with methoxy groups at positions 6, 7, and 8, along with a para-methoxyphenylmethyl group at the nitrogen position. This structural arrangement is crucial for its biological activity.

Preliminary studies indicate that this compound exhibits significant anti-cancer properties . The mechanisms through which it operates include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer cell lines.
  • Inhibition of Cell Proliferation : It effectively reduces the proliferation rates of several cancer types, including breast and prostate cancers.
  • Tubulin Polymerization Inhibition : Similar to other quinazoline derivatives, it may inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division.

Biological Activity Data

The biological activity of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine has been assessed through various assays and studies. Below is a summary of key findings:

Activity Cell Line/Model IC50/EC50 Values Mechanism
Anti-cancerT47D (breast cancer)GI50: 2 nMApoptosis induction
Anti-cancerPC-3 (prostate cancer)Not specifiedInhibition of cell proliferation
Tubulin PolymerizationGeneral cancer cell linesNot specifiedDisruption of microtubule dynamics

Case Studies

  • Study on Apoptosis Induction :
    A study utilizing high-throughput screening identified that compounds similar to 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine significantly induced apoptosis in T47D cells with an EC50 for caspase activation at 2 nM. This highlights the compound's potential as a therapeutic agent in breast cancer treatment .
  • In Vivo Efficacy :
    In mouse models for breast and prostate cancers (MX-1 and PC-3), the compound demonstrated efficacy in reducing tumor size and inhibiting metastasis. These findings suggest its potential for clinical applications .

Comparative Analysis with Related Compounds

To further understand the unique properties of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine, a comparison with structurally related compounds was conducted:

Compound Name Methoxy Groups Biological Activity
6,7-Dimethoxy-n-(3-methoxyphenyl)methyl-4-quinazolinamine2Moderate anti-cancer activity
6-(1,3-benzodioxol-5-yl)-N-(3-oxolanylmethyl)-4-quinazolinamine1Enhanced pharmacokinetics
6-(2-chlorophenyl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine0Distinct anti-cancer properties due to halogen presence

The presence of multiple methoxy groups in our compound enhances its solubility and interaction with biological targets compared to others with fewer substitutions.

Q & A

Q. Experimental Design :

In Vitro Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .

Target Identification : Screen against kinase panels or tubulin polymerization assays if structural analogs show antimitotic activity .

Dose-Response Studies : Test concentrations from 0.1–100 µM, with triplicate wells and 48–72 hr exposure.

Apoptosis Markers : Flow cytometry for Annexin V/PI staining to differentiate apoptotic vs. necrotic cell death.

Data Validation : Confirm results with orthogonal assays (e.g., caspase-3 activation via Western blot).

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Purity Variability : Re-characterize batches via HPLC and HRMS to exclude impurities >95% .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.
  • Solubility Limitations : Use DMSO stocks (<0.1% final concentration) with solubility checks via dynamic light scattering.
  • Off-Target Effects : Perform counter-screens against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.

Case Study : Hour et al. (2000) resolved discrepancies in tubulin inhibition by correlating IC50_{50} values with compound aggregation tendencies .

Advanced: How to optimize reaction conditions for low-yield synthetic steps?

Q. Troubleshooting Framework :

Catalyst Screening : Test palladium/copper catalysts for coupling reactions or Lewis acids (e.g., ZnCl2_2) for cyclization .

Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for intermediates prone to decomposition.

Temperature Gradients : Use microwave-assisted synthesis for time-sensitive steps (e.g., thionation at 80–100°C) .

Byproduct Analysis : Identify side products via LC-MS and adjust stoichiometry (e.g., excess amine for Schiff base formation).

Example : In thionation reactions, substituting P2_2S5_5 with Lawesson’s reagent improved yields from 45% to 68% in analogous quinazolinones .

Basic: What are the key physicochemical properties influencing experimental design?

  • Melting Point : Expected range 119–120°C (based on structurally similar quinazolinamines) .
  • Solubility : Likely soluble in DMSO, DMF; aqueous solubility limited (logP ~2.5 estimated via ChemDraw).
  • Stability : Store at –20°C under inert atmosphere; monitor degradation via periodic HPLC .

Handling : Use nitrile gloves and fume hoods to prevent dermal exposure; avoid dust formation during weighing .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor?

Q. Methodology :

Kinase Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration.

IC50_{50} Determination : For hit kinases, perform 10-dose assays with ATP concentration at Km_m.

Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., EGFR kinase, 1M17).

Cellular Validation : Western blot for phospho-targets (e.g., p-ERK) in treated vs. untreated cells.

Pitfall Avoidance : Account for ATP competition by testing at physiological (1 mM) and high (10 mM) ATP levels.

Advanced: Addressing discrepancies in spectroscopic data during structural elucidation

Q. Strategies :

  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to resolve ambiguous NH/amine signals in NMR .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and methoxy group linkages.
  • Crystallization Trials : Optimize solvent mixtures (e.g., DCM/hexane) for X-ray-suitable crystals.

Case Study : Tauchman et al. (2018) resolved rotational isomerism in ferrocenyl-quinazolinones via variable-temperature NMR .

Basic: What safety protocols are critical during handling and storage?

  • PPE : Nitrile gloves, lab coat, and safety goggles; respiratory protection (N95) if airborne particles are generated .
  • Storage : Desiccated, at –20°C in amber vials to prevent photodegradation .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

Emergency Measures : For eye contact, rinse with water for 15 min; seek medical evaluation for persistent irritation .

Advanced: Designing structure-activity relationship (SAR) studies for quinazolinamine derivatives

Q. Framework :

Core Modifications : Synthesize analogs with varied methoxy positions (e.g., 5,6,7 vs. 6,7,8) .

Side Chain Variations : Replace 4-methoxyphenylmethyl with heteroaromatic (e.g., pyridyl) or alkyl groups.

Biological Testing : Compare IC50_{50} across analogs in cytotoxicity and target inhibition assays.

Computational Modeling : Use QSAR to predict logP, polar surface area, and bioavailability.

Data Integration : Cross-correlate SAR with ADMET predictions (e.g., SwissADME) to prioritize lead compounds.

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